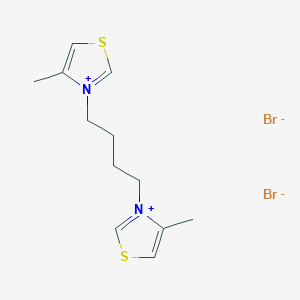
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- is an organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- can be achieved through several methods. One common approach involves the reaction of dichloromaleic anhydride with aniline under dielectric heating at reflux conditions. Acetic acid is used as a catalyst, and ethanol serves as the solvent. This method yields the desired compound with good efficiency, ranging from 39.56% to 70.21%, and the reaction time is significantly reduced to 15-20 minutes .
Industrial Production Methods
In industrial settings, the production of 2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave radiation in organic synthesis has been shown to increase yield and reduce reaction time, making it a preferred method for industrial production .
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, amines, and substituted quinolinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Due to its biological activity, it is explored for drug development and therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione
Uniqueness
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- is unique due to its specific structure, which includes a quinolinone core with dichloro and phenyl substituents. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
110254-67-6 |
|---|---|
分子式 |
C15H9Cl2NO |
分子量 |
290.1 g/mol |
IUPAC名 |
3,4-dichloro-1-phenylquinolin-2-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-13-11-8-4-5-9-12(11)18(15(19)14(13)17)10-6-2-1-3-7-10/h1-9H |
InChIキー |
NFPMZXUAPZUJND-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


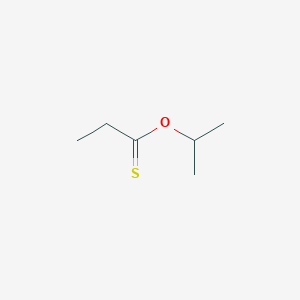
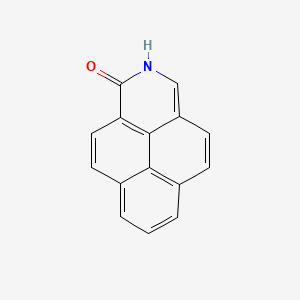
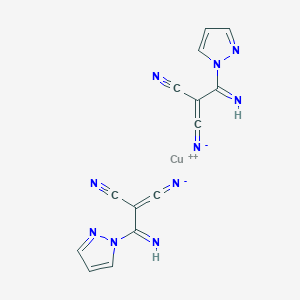
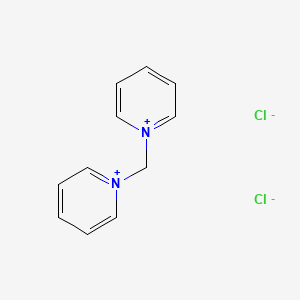
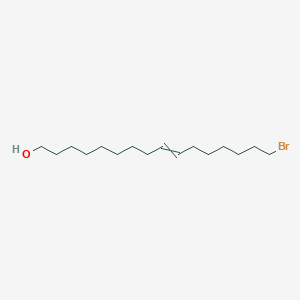

![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
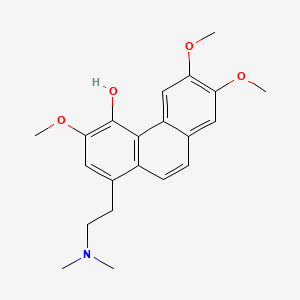
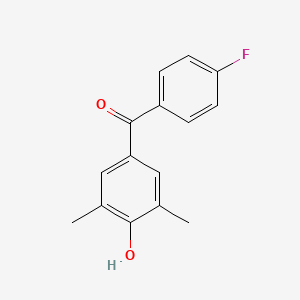
![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)

